

An In-depth Technical Guide to the Basic Properties of Isonicotinimidohydrazide

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Compound of Interest

Compound Name: Isonicotinimidohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of **isonicotinimidohydrazide**. Due to the limited availability of experimental data for **isonicotinimidohydrazide** in peer-reviewed literature, this document primarily relies on computational predictions from established chemical databases. For comparative context, information on the closely related and extensively studied compound, isoniazid, is included. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.

Introduction

Isonicotinimidohydrazide is a chemical compound with the molecular formula $C_6H_8N_4$. It is structurally related to isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The key structural difference is the presence of an imine group in place of the carbonyl group of isoniazid. This modification is expected to alter the physicochemical and biological properties of the molecule. This guide summarizes the available data on **isonicotinimidohydrazide**, presents a plausible synthetic route, and provides a comparative overview of the mechanism of action of the related compound, isoniazid.

Physicochemical Properties

Quantitative data for **isonicotinimidohydrazide** is sparse, with most available information being computationally predicted. The following tables summarize the predicted physicochemical properties of **isonicotinimidohydrazide**, with measured data for isoniazid provided for comparison.

Table 1: Predicted Physicochemical Properties of **Isonicotinimidohydrazide**

Property	Value	Source
Molecular Formula	C6H8N4	PubChem CID 9610077[1]
Molecular Weight	136.16 g/mol	PubChem CID 9610077[1]
XLogP3-AA	-0.6	PubChem CID 9610077[1]
Hydrogen Bond Donor Count	3	PubChem CID 9610077[1]
Hydrogen Bond Acceptor Count	4	PubChem CID 9610077[1]
Rotatable Bond Count	1	PubChem CID 9610077[1]
Exact Mass	136.07490 g/mol	PubChem CID 9610077[1]
Monoisotopic Mass	136.07490 g/mol	PubChem CID 9610077[1]
Topological Polar Surface Area	79.9 Å ²	PubChem CID 9610077[1]
Heavy Atom Count	10	PubChem CID 9610077[1]
Complexity	143	PubChem CID 9610077[1]
Isotope Atom Count	0	PubChem CID 9610077[1]
Covalently-Bonded Unit Count	1	PubChem CID 9610077[1]

Table 2: Experimental Physicochemical Properties of Isoniazid (for comparison)

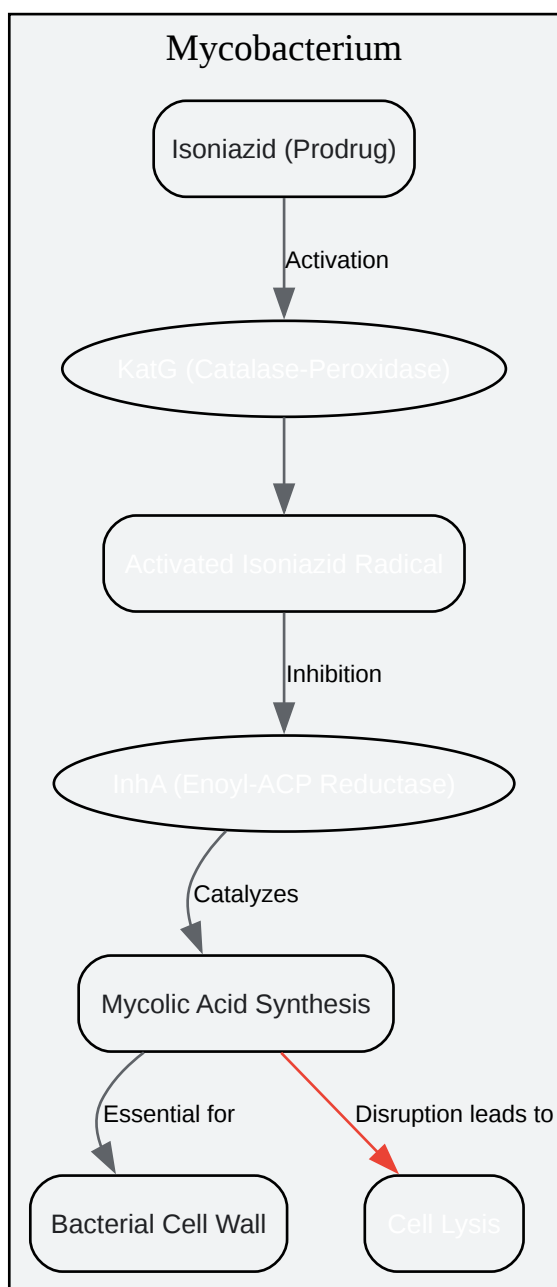
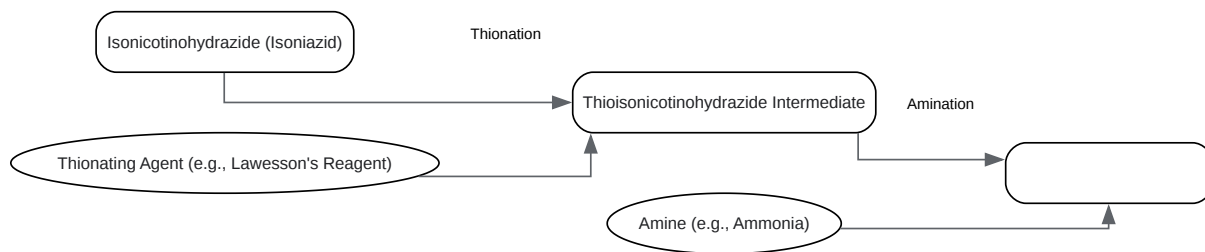
Property	Value	Source
Molecular Formula	C6H7N3O	PubChem CID 3767
Molecular Weight	137.14 g/mol	PubChem CID 3767
Melting Point	171.4 °C	PubChem CID 3767
pKa (at 25 °C)	1.8, 3.5, 10.8	PubChem CID 3767
Solubility in Water	140 mg/mL at 25 °C	PubChem CID 3767
XLogP3	-0.7	PubChem CID 3767

Synthesis and Experimental Protocols

Currently, there are no specific, experimentally validated protocols for the synthesis of **isonicotinimidohydrazide** in the published literature. However, a plausible synthetic route can be proposed based on the general synthesis of hydrazones from hydrazides.

Proposed Synthetic Pathway

Isonicotinimidohydrazide could potentially be synthesized from isoniazid through a two-step process involving the conversion of the carbonyl group to a thioamide, followed by amination. A more direct, though speculative, approach would be the direct reaction of isoniazid with an amine under dehydrating conditions, although this is less common for hydrazides. A generalized workflow for the synthesis of hydrazones from hydrazides is presented below.



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References

- 1. Isonicotinimidohydrazide | C₆H₈N₄ | CID 9610077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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